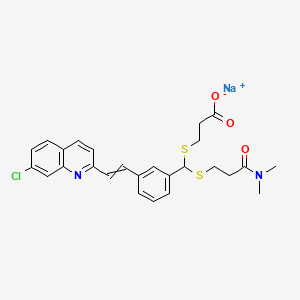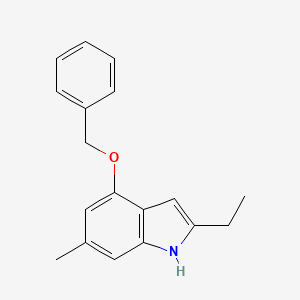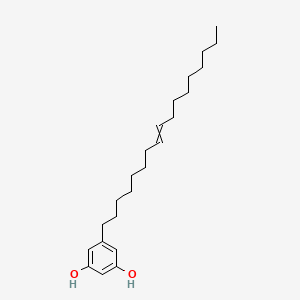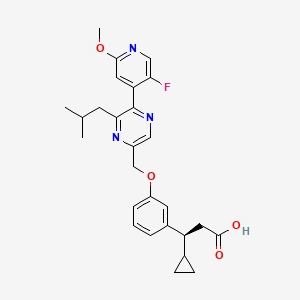
GPR40 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR40 agonist 1 is a synthetic compound that targets the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine. GPR40 agonists are being extensively researched for their potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders by enhancing glucose-dependent insulin secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 1 involves several key transformations, including the exchange of a trans-propenyl group for a cyclopropane, relocation of the ether linkage from a para- to an ortho-orientation on the central phenyl ring, and the addition of a 5,5-dimethylcyclopent-1-enyl group to the biphenyl moiety . These modifications lead to the discovery of potent full agonists such as AM-1638 .
Industrial Production Methods
Industrial production methods for GPR40 agonists typically involve large-scale chemical synthesis processes. Key transformations refined for large-scale production include asymmetric aldol reactions, O-alkylation of unstable intermediates, selective (Z)-olefination, and reduction of a Weinreb amide to aldehyde .
Análisis De Reacciones Químicas
Types of Reactions
GPR40 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
GPR40 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of GPR40 agonists.
Biology: Investigated for its role in modulating insulin secretion and incretin release.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR40 .
Mecanismo De Acción
GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to GPR40 agonist 1 include:
- AMG 837
- TAK-875
- AM-1638
- AM-6226
Uniqueness
This compound is unique in its ability to engage both the insulinogenic and incretinogenic axes, promoting dramatic improvement in glucose control. Unlike partial agonists, GPR40 full agonists like AM-1638 stimulate both insulin and incretin secretion, leading to enhanced glucose control even in the presence of elevated glucagon secretion .
Propiedades
Fórmula molecular |
C27H30FN3O4 |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxypyridin-4-yl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1 |
Clave InChI |
FNXMDDKBLZLDDD-NRFANRHFSA-N |
SMILES isomérico |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4 |
SMILES canónico |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


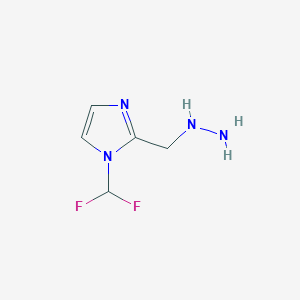

![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
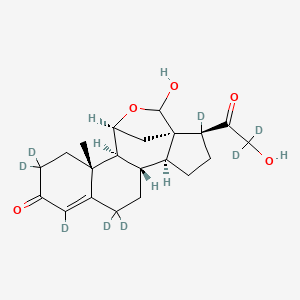
![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
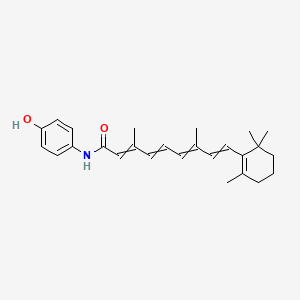
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
